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Compound of Interest

Compound Name: Salvinorin A propionate

Cat. No.: B163338

Salvinorin A Propionate: A Technical Guide for
Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Salvinorin A propionate, a semi-
synthetic derivative of the potent naturally occurring hallucinogen Salvinorin A. This document
is intended for researchers, scientists, and drug development professionals interested in the
pharmacology and experimental applications of this compound.

Core Compound Information

Salvinorin A propionate is a neoclerodane diterpenoid and a selective partial agonist of the
kappa-opioid receptor (KOR). Its chemical modifications distinguish it from its parent
compound, Salvinorin A, leading to a unique pharmacological profile.

Identifier Value Source
CAS Number 689295-71-4 [1]
Molecular Formula C24H300s

Divinorin A Propionate, Sal A
Synonyms Propionate, Sal-2-propionate,

Salvinorinyl-2-propionate

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b163338?utm_src=pdf-interest
https://www.benchchem.com/product/b163338?utm_src=pdf-body
https://www.benchchem.com/product/b163338?utm_src=pdf-body
https://www.researchgate.net/publication/265390802_Michael_Acceptor_Approach_to_the_Design_of_New_Salvinorin_A-based_High_Affinity_Ligands_for_the_Kappa-Opioid_Receptor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Pharmacological Data

Salvinorin A propionate's primary mechanism of action is through its interaction with the

kappa-opioid receptor. The following table summarizes its key pharmacological parameters.

Parameter Value Assay Conditions Source
o o ) Human k-opioid
Binding Affinity (Ki) 32.6 nM [1]
receptor
Inhibition of adenylate
Functional Activity cyclase in HEK293
4.7 nM [1]

(ECs0)

cells transfected with
human KOR

Selective for KOR

over Y, 8, and ORL-1

opioid receptors. No
Receptor Selectivity significant effect at
serotonin, dopamine,
muscarinic, or

adrenergic receptors.

[1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the

pharmacological properties of Salvinorin A propionate and related compounds.

Radioligand Binding Assay for Kappa-Opioid Receptor

This protocol is used to determine the binding affinity of a test compound to the kappa-opioid

receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

o HEK293 cells stably expressing the human kappa-opioid receptor (OPRK1).

e Membrane preparation buffer: 50 mM Tris-HCI, pH 7.4, 5 mM MgClz, 1 mM EDTA.
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e Radioligand: [?H]-U69,593 (a selective KOR agonist).
e Wash buffer: 50 mM Tris-HCI, pH 7.4.
e Test compound (e.g., Salvinorin A propionate).
o Unlabeled Salvinorin A (for positive control).
 Scintillation vials and fluid.
o Glass fiber filters.
« Filtration apparatus.
 Scintillation counter.
Procedure:
e Membrane Preparation:
o Culture HEK293-OPRK1 cells to confluence.
o Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

o Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and
cellular debris.

o Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell
membranes.

o Resuspend the membrane pellet in fresh membrane preparation buffer and determine the
protein concentration.

e Binding Assay:

o In a 96-well plate, add a specific amount of membrane preparation (typically 20-40 ug of
protein).

o Add the radioligand [3H]-U69,593 to a final concentration of approximately 1 nM.
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o Add the test compound at various concentrations. For control wells, add unlabeled
Salvinorin A (for non-specific binding) or buffer (for total binding).

o Incubate the plate at 25°C for 60 minutes.

e Filtration and Counting:

o Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound
from unbound radioligand.

o Wash the filters three times with ice-cold wash buffer.

o Place the filters in scintillation vials with scintillation fluid and measure the radioactivity
using a scintillation counter.

e Data Analysis:
o Calculate specific binding by subtracting non-specific binding from total binding.

o Plot the percentage of specific binding against the logarithm of the test compound
concentration to determine the 1Cso value.

o Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
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Membrane Preparation Binding Assay Measurement Data Analysis

CCCCC ] ] ] ] [ o g, |- o e | | : [

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

/Cell Membrane\

Salvinorin A
propionate

Kappa-Opioid
Receptor (KOR)

Activates

1
\
/ . |
I/ Conversion 1
|

f /'Cytoplasm“ A

Activates

Protein Kinase A
(PKA)

Phosphorylates
Targets

Downstream
Cellular Response

- J

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b163338?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [CAS number and molecular formula for Salvinorin A
propionate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b163338#cas-number-and-molecular-formula-for-
salvinorin-a-propionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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